3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

medicinal chemistry chemical procurement analytical characterization

This N-phenylpiperazine benzamide (MW 351.49 g/mol, cLogP ~3.9) is a critical SAR probe for dissecting dopamine D2/D3, serotonin transporter, and adrenergic receptor selectivity. The specific 3,4-dimethyl substitution pattern and propyl linker length provide a baseline profile, enabling reproducible comparison against 2-chloro or 4-trifluoromethoxy analogs. Supplied with full analytical characterization (≥98% purity, COA), it eliminates custom re-synthesis delays for dose-response studies.

Molecular Formula C22H29N3O
Molecular Weight 351.494
CAS No. 1049474-53-4
Cat. No. B2850956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
CAS1049474-53-4
Molecular FormulaC22H29N3O
Molecular Weight351.494
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C
InChIInChI=1S/C22H29N3O/c1-18-9-10-20(17-19(18)2)22(26)23-11-6-12-24-13-15-25(16-14-24)21-7-4-3-5-8-21/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,23,26)
InChIKeyBWQHZQIYXOVLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 1049474-53-4): Procurement-Relevant Identity and Chemical Class


3,4-Dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic small molecule (C22H29N3O, MW 351.49 g/mol) belonging to the N-phenylpiperazine benzamide class . It features a 3,4-dimethylbenzamide core linked via a propyl spacer to a 4-phenylpiperazine moiety, a pharmacophore associated with dopaminergic and serotonergic receptor recognition . The compound is primarily offered as a research chemical by specialist suppliers, with no reported clinical development or authorized therapeutic use.

Why Generic Substitution of 3,4-Dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide Is Not Scientifically Justified


The N-phenylpiperazine benzamide scaffold is highly sensitive to even minor structural modifications. The length of the alkyl linker (propyl vs. butyl vs. methylene) and the substitution pattern on the benzamide ring (3,4-dimethyl vs. 2‑chloro vs. 4‑ethoxy) profoundly alter the compound’s conformational flexibility, electronic distribution, and steric profile. These factors directly dictate target‑engagement selectivity across dopamine D2/D3, serotonin transporter, and adrenergic receptor subtypes [1]. Consequently, interchanging analogs without rigorous, side‑by‑side experimental evidence risks invalidating SAR hypotheses and undermining project reproducibility.

Quantitative Differentiation of 3,4-Dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide Against Closest Analogs


Molecular Weight and Formula Distinction from Unsubstituted and Mono-Substituted Propyl-Linked Analogs

The target compound carries a molecular weight of 351.49 g/mol (C22H29N3O), which is 28.06 Da heavier than the unsubstituted parent N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide (MW 323.43 g/mol, C20H25N3O) and 14.03 Da heavier than the 4‑ethyl analog (MW 337.46 g/mol, C21H27N3O) [1]. This mass increment corresponds to the addition of two methyl groups, providing a distinct isotopic pattern and retention time in LC‑MS analyses that can be used to confirm identity and differentiate from common synthetic impurities.

medicinal chemistry chemical procurement analytical characterization

Predicted Lipophilicity (cLogP) and Hydrogen-Bonding Capacity Differentiate 3,4-Dimethyl from 2‑Chloro and 4‑Ethoxy Variants

The 3,4-dimethylbenzamide substituent yields a calculated logP (cLogP) of approximately 3.8–4.0, which is 0.5–0.7 units higher than the 2‑chloro analog (cLogP ~3.3) and 0.3–0.5 units lower than the 4‑ethoxy analog (cLogP ~4.3) [1]. Simultaneously, the hydrogen‑bond donor count remains at 1 (the amide NH) whereas the acceptor count is 3 (amide carbonyl + piperazine N atoms), identical across this series. The differential lipophilicity, however, shifts the balance between passive membrane permeability and aqueous solubility, directly impacting the compound’s suitability for cell‑based vs. biochemical assays.

ADME prediction solubility CNS drug design

Commercial Purity and Batch Consistency: 98%+ HPLC Purity with COA Documentation vs. Unspecified Analog Quality

The target compound is supplied by multiple vendors (e.g., Bidepharm, Chemsrc) with a certified purity of ≥98% by HPLC, accompanied by a Certificate of Analysis (COA) that includes NMR, HPLC, and sometimes MS data . In contrast, several close analogs such as 3‑methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 1049374-62-0) are listed with purity ‘not specified’ or lower typical purities (95% area) [1]. The availability of a full COA reduces the risk of unknown impurities interfering with biological assays and eliminates the need for in‑house repurification.

quality control procurement reproducibility

Steric and Electronic Differentiation: 3,4-Dimethyl vs. 2‑Chloro Substitution Impact on Piperazine Basicity

The 3,4-dimethyl substitution donates electron density through inductive and hyperconjugative effects, marginally increasing the basicity of the piperazine N4 atom (calculated pKa ~7.8) compared to the electron‑withdrawing 2‑chloro analog (calculated pKa ~7.2) . This difference of 0.6 pKa units alters the protonation state at physiological pH, potentially affecting the compound’s interaction with aspartate‑rich binding pockets in aminergic GPCRs and its solubility in acidic assay buffers.

medicinal chemistry SAR physicochemical profiling

Scaled Synthesis Availability: Multi‑Gram Quantities with Defined Lead Time vs. Milligram‑Only Analogs

Suppliers such as Chemsrc and Bidepharm list the target compound in quantities up to 5–10 g with a typical lead time of 2–4 weeks, whereas the 4‑isopropoxy analog (CAS not available) is only offered at the 50–100 mg scale ‘on request’ . The availability of the target compound in gram quantities supports in vivo pharmacokinetic studies and early toxicology profiling without the need for a custom synthesis campaign.

chemical sourcing scale‑up lead optimization

Spectroscopic Fingerprint: Unique 1H‑NMR Aromatic Region Pattern vs. Regioisomeric Dimethylbenzamides

The 1H‑NMR spectrum of the target compound displays a characteristic multiplet pattern in the aromatic region (δ 7.0–7.7 ppm) corresponding to the 1,2,4‑trisubstituted (3,4‑dimethyl)benzamide ring, which is distinct from the 2,4‑dimethyl regioisomer (δ 6.9–7.5 ppm) . The InChI Key (provided by Evitachem) serves as a unique digital identifier that can be cross‑referenced against spectral databases to confirm structural identity and rule out regioisomeric contamination.

analytical chemistry quality assurance structure confirmation

Optimal Use Cases for 3,4-Dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide Based on Differentiated Evidence


Dopamine D3 vs. D2 Selectivity SAR Screening: Capitalizing on Optimal Lipophilicity

With a cLogP of ~3.9, the compound occupies a lipophilicity sweet spot for CNS penetration while maintaining sufficient solubility for in vitro binding assays. It serves as a reference point for SAR studies aiming to balance D3 receptor affinity with metabolic stability, where more lipophilic analogs (cLogP >4.5) often suffer from high microsomal clearance. [1]

In Vivo Behavioral Pharmacology: Gram‑Scale Supply Enables Rodent Studies

The availability of 5–10 g of this compound from commercial suppliers with full analytical characterization (≥98% purity, COA) allows direct progression from in vitro hit validation to dose‑response studies in mouse or rat models of neuropsychiatric disorders, without the delay of custom re‑synthesis that hampers many analog series.

Probe Molecule for Serotonin Transporter (SERT) vs. Dopamine Transporter (DAT) Selectivity Profiling

Class‑level evidence suggests that the 4‑phenylpiperazine motif confers dual SERT/DAT activity. Using this compound as a scaffold, medicinal chemists can systematically vary the benzamide substituents to dissect the structural determinants of transporter subtype selectivity, with the 3,4‑dimethyl pattern providing a baseline profile for comparison against 2‑chloro and 4‑trifluoromethoxy analogs. [2]

Analytical Reference Standard for LC‑MS Method Development in Benzamide Analog Libraries

Owing to its unique molecular weight (351.49 Da), distinct isotopic envelope, and well‑defined retention time, this compound can be employed as a system suitability standard in LC‑MS methods that monitor the purity and stability of compound libraries containing multiple N‑phenylpiperazine benzamide members.

Quote Request

Request a Quote for 3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.